

A Head-to-Head Comparison of Compound 4j and Other Fungal Inhibitors

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Compound of Interest

Compound Name: *Antibacterial agent 184*

Cat. No.: *B12372503*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antifungal performance of the novel safrole-derived imide, compound 4j, against established fungal inhibitors, Amphotericin B and Ketoconazole. The information presented is supported by experimental data from peer-reviewed research to aid in the evaluation of its potential as a new antifungal agent.

Quantitative Performance Data

The in vitro antifungal activity of compound 4j and the comparator drugs was evaluated by determining their Minimum Inhibitory Concentrations (MIC) against a panel of pathogenic fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data is summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 4j

Fungal Strain	MIC (μmol/mL)
Cryptococcus gattii INCQS-40113	1.28
Cryptococcus neoformans LM-260	1.28
Cryptococcus neoformans FCF-119	1.28
Candida parapsilosis ATCC-22019	1.28
Candida krusei LM-656	1.28
Candida albicans ATCC-76645	1.28

Table 2: Minimum Inhibitory Concentration (MIC) of Comparator Fungal Inhibitors

Fungal Strain	Amphotericin B MIC (μg/mL)	Ketoconazole MIC (μg/mL)
Cryptococcus gattii	0.25 - 1[1]	No specific data found
Cryptococcus neoformans	1.2 - 1.6 (Geometric Mean)[2]	0.016 - 0.25[3]
Candida parapsilosis ATCC-22019	0.25 - 0.5[4]	0.06 - 0.125[4]
Candida krusei ATCC 6258	0.5 - 2[5]	1 - 4[5]
Candida albicans	≤ 1[5]	No specific data found for ATCC 76645

Note: Direct comparison of MIC values should be done with caution due to potential variations in experimental conditions and the use of different units (μmol/mL vs. μg/mL). The molecular weight of compound 4j would be needed for a direct conversion.

Mechanism of Action

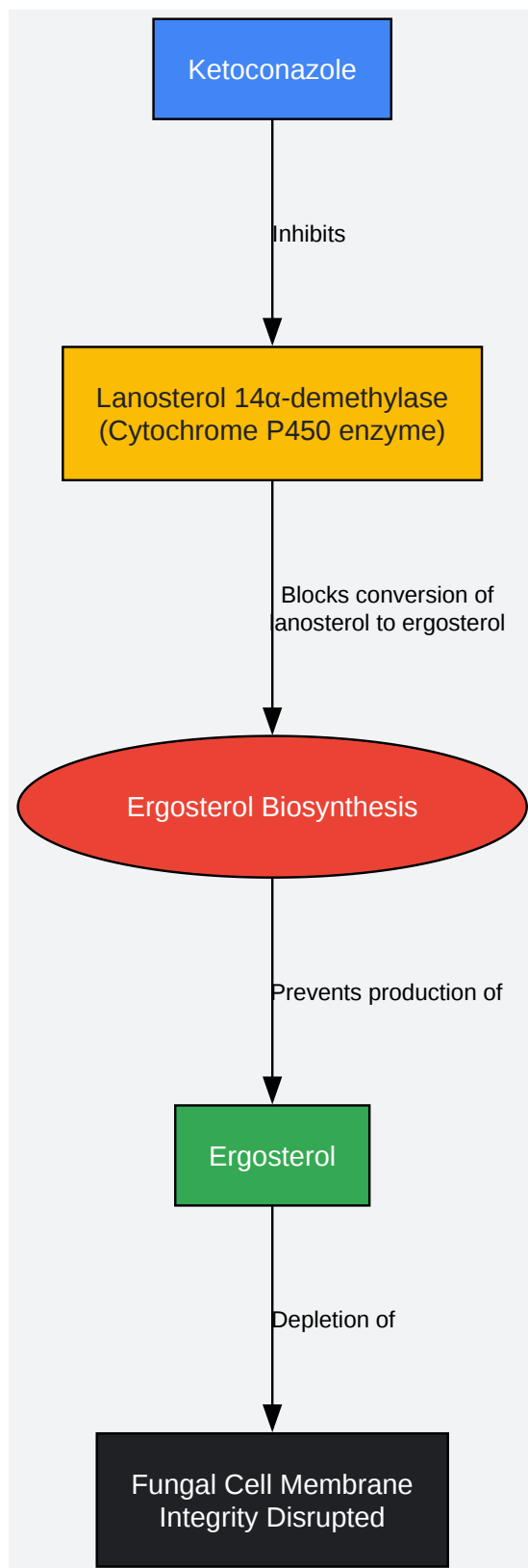
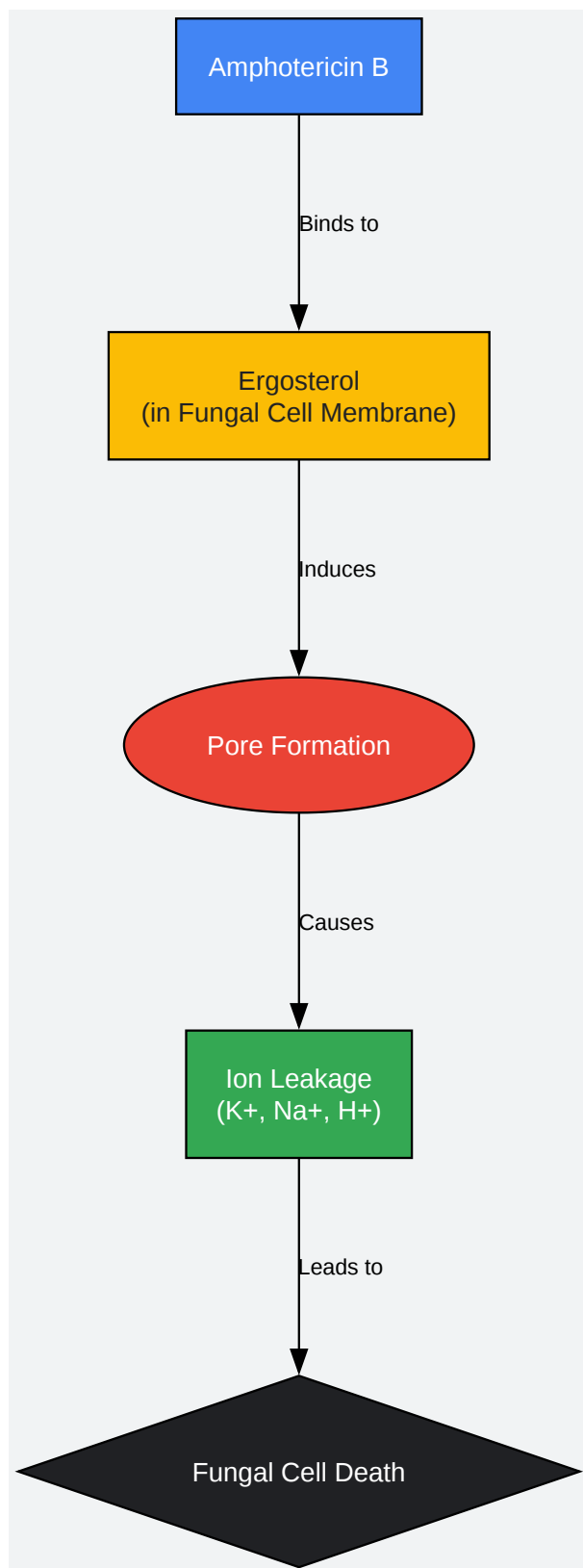
The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. The following sections detail the known mechanisms of Amphotericin B and Ketoconazole, and the putative mechanism of compound 4j.

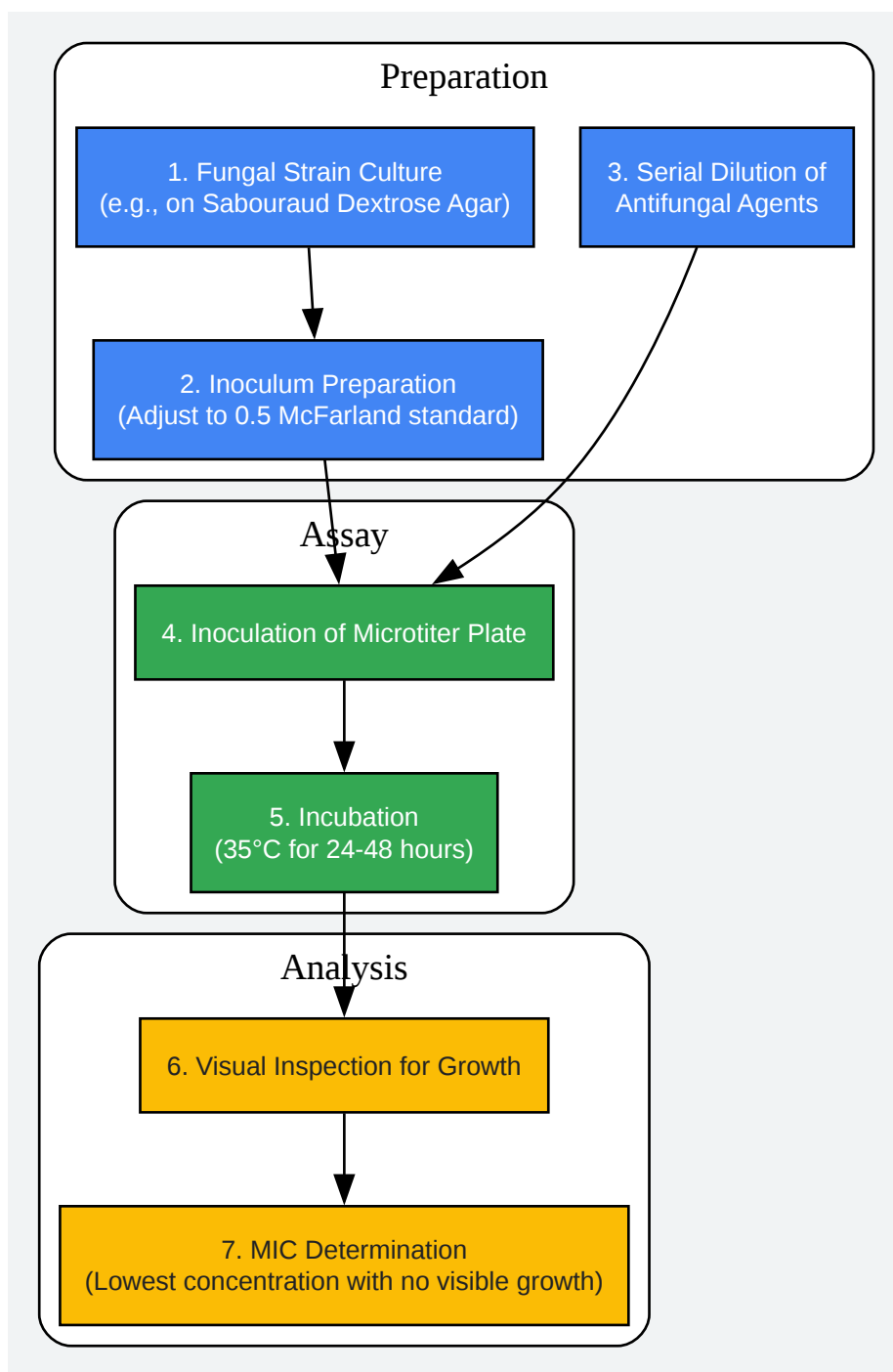
Compound 4j (Safrole-Derived Imide)

The precise mechanism of action for compound 4j has not been fully elucidated. However, based on the chemical structure, which includes an N-aryl imide and a safrole moiety, a putative mechanism can be proposed. N-phenylmaleimides have been reported to exert their antifungal effects by interacting with hydrophobic domains of essential enzymes, leading to the inactivation of sulfhydryl groups crucial for their catalytic activity.[6] The safrole component itself has demonstrated antifungal properties, potentially through mechanisms that damage the fungal cell membrane and mitochondria.[7]

Amphotericin B

Amphotericin B is a polyene antifungal that binds to ergosterol, a primary component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. The resulting leakage of essential intracellular ions and molecules ultimately leads to fungal cell death.





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- To cite this document: BenchChem. [A Head-to-Head Comparison of Compound 4j and Other Fungal Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372503#head-to-head-comparison-of-compound-4j-and-other-fungal-inhibitors]

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